2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a benzyl group and a sulfanylacetic acid moiety further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with benzylamine to form the quinazolinone core. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the sulfanylacetic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is primarily related to its ability to interact with specific molecular targets. The quinazolinone core can inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This interaction can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid: Similar quinazolinone core but with a hydroxy group instead of a benzyl group.
2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl acetic acid: Contains a pyrrolidine ring instead of a sulfanyl group.
Uniqueness
2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is unique due to the presence of both a benzyl group and a sulfanylacetic acid moiety. This combination enhances its chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21)11-23-17-18-14-9-5-4-8-13(14)16(22)19(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDYFSTIFSBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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